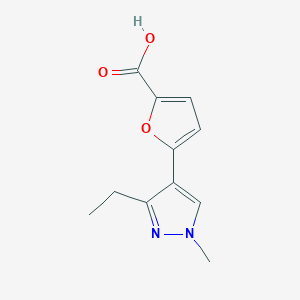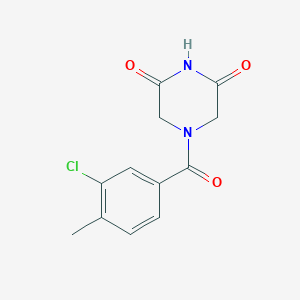![molecular formula C11H13ClN2S B7582441 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B7582441.png)
3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride, also known as THI, is a heterocyclic compound that has been extensively studied due to its potential therapeutic applications. THI is a small molecule that can easily penetrate cell membranes, making it an attractive target for drug development.
Mécanisme D'action
The mechanism of action of 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride is not fully understood. However, it has been proposed that 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride acts by inhibiting the activity of enzymes involved in various cellular processes. 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of RNA polymerase, an enzyme involved in the transcription of RNA.
Biochemical and Physiological Effects
3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride has been found to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an attractive target for drug development. 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride has been shown to have a wide range of biological activities, making it a versatile compound for use in various assays. However, 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride has some limitations for use in lab experiments. It has poor solubility in water, which can limit its use in certain assays. 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride can also be toxic at high concentrations, which can limit its use in cell culture experiments.
Orientations Futures
There are several future directions for research on 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride. One area of research is the development of 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride derivatives with improved solubility and bioavailability. Another area of research is the identification of the molecular targets of 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride, which may provide insights into its mechanism of action. 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride may also be investigated for its potential use in combination therapy with other anticancer or antiviral agents. Finally, 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride may be investigated for its potential use in the treatment of other diseases, such as inflammatory disorders or neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride involves the reaction of 2-aminothiophene with 2-bromoacetophenone in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2,3-dihydro-1H-imidazo[1,2-a]pyridine in the presence of sodium hydride to yield 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride.
Applications De Recherche Scientifique
3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer, antiviral, and antibacterial properties. 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus. 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride has antibacterial activity against both gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
3-thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-2-6-13-9(8-12-11(13)5-1)10-4-3-7-14-10;/h3-4,7-8H,1-2,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYOSGFXBYNUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2C3=CC=CS3)C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol](/img/structure/B7582360.png)
![2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide](/img/structure/B7582361.png)


![[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol](/img/structure/B7582378.png)
![[3-(Hydroxymethyl)azetidin-1-yl]-(6-methylpyridin-2-yl)methanone](/img/structure/B7582385.png)
![2-[(3-Hydroxycyclobutyl)methylamino]pyridine-4-carbonitrile](/img/structure/B7582395.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7582403.png)
![N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine](/img/structure/B7582410.png)

![3-[[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7582439.png)
![N-[(S)-alpha-(Methoxycarbonyl)benzyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7582444.png)
![4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione](/img/structure/B7582446.png)
